Emricasan

Description

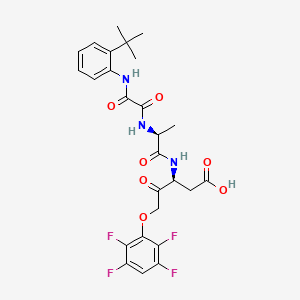

Emricasan (IDN-6556) is an orally bioavailable, irreversible pan-caspase inhibitor that targets key enzymes (caspases 1, 3, 7, 8, and 9) involved in apoptosis and inflammation. Its primary mechanism involves blocking caspase-mediated cleavage of cellular substrates, thereby reducing apoptosis, inflammation, and fibrosis . This compound has been investigated in diverse clinical contexts, including liver diseases (e.g., non-alcoholic steatohepatitis [NASH], cirrhosis) and otoprotection (e.g., cisplatin- or neomycin-induced cochlear cell toxicity) .

In preclinical models, this compound demonstrated efficacy in reducing hepatocyte apoptosis, liver fibrosis, and oxidative stress markers (e.g., ALT, AST, caspase-3/7 activity) . In otoprotection, it significantly mitigated cisplatin- and neomycin-induced cytotoxicity in cochlear cells by suppressing DNA fragmentation, caspase-3/-7 activation, and Annexin V+/DAPI+ apoptotic markers . Clinical trials, however, revealed mixed outcomes: while biomarkers of liver injury improved, this compound failed to reduce hepatic venous pressure gradient (HVPG) or clinical decompensation in NASH-related cirrhosis .

Properties

Key on ui mechanism of action |

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. |

|---|---|

CAS No. |

624747-15-5 |

Molecular Formula |

C27H28F4N2O8 |

Molecular Weight |

584.5 g/mol |

IUPAC Name |

4-[[4-(2-tert-butylanilino)-2-methyl-3,4-dioxobutanoyl]oxyamino]-5-oxo-6-(2,3,5,6-tetrafluorophenoxy)hexanoic acid |

InChI |

InChI=1S/C27H28F4N2O8/c1-13(23(37)25(38)32-17-8-6-5-7-14(17)27(2,3)4)26(39)41-33-18(9-10-20(35)36)19(34)12-40-24-21(30)15(28)11-16(29)22(24)31/h5-8,11,13,18,33H,9-10,12H2,1-4H3,(H,32,38)(H,35,36) |

InChI Key |

CFIUNEDKHWVQQS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |

Canonical SMILES |

CC(C(=O)C(=O)NC1=CC=CC=C1C(C)(C)C)C(=O)ONC(CCC(=O)O)C(=O)COC2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Initial Acyl Chlorination and Condensation

The first step involves acyl chlorination of pyruvic acid using an acyl chlorination reagent (e.g., thionyl chloride or oxalyl chloride) to yield pyruvoyl chloride. This intermediate undergoes condensation with L-alanine methyl ester in the presence of a base, such as triethylamine, to form Intermediate I (Figure 1).

Reaction Conditions :

-

Solvent : Dichloromethane or ethyl acetate

-

Temperature : 0–5°C (acyl chlorination); 25°C (condensation)

-

Yield : ~75–85% (isolated via column chromatography)

Hydrolysis and Secondary Acyl Chlorination

Intermediate I is hydrolyzed under basic conditions (e.g., aqueous NaOH) to produce a carboxylic acid derivative. Subsequent acyl chlorination with the same reagent generates an acyl chloride derivative, which is condensed with tert-butyl alcohol to form Intermediate II.

Key Parameters :

-

Hydrolysis : pH 10–12, 50°C, 4 hours

-

Acyl Chlorination : Reflux in dichloromethane, 2 hours

Oxidation and Final Deprotection

Intermediate II undergoes oxidation using a mild oxidizing agent (e.g., hydrogen peroxide in acetic acid) to yield a carboxylic acid derivative. A final acyl chlorination and condensation with a fluorinated benzyl alcohol derivative produces a tert-butyl ester, which is hydrolyzed with trifluoroacetic acid (TFA) to yield this compound.

Critical Steps :

-

Oxidation : 30% , 40°C, 6 hours

-

TFA Hydrolysis : 2 hours, room temperature, >90% yield

Physicochemical and Analytical Characterization

This compound’s structural integrity and purity are validated through spectroscopic and chromatographic methods. Key data from diverse sources are consolidated in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 569.5 g/mol | |

| CAS Number | 254750-02-2 | |

| Solubility (DMSO) | 100 mg/mL (175.59 mM) | |

| Purity (HPLC) | ≥98% | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Analytical Methods :

-

NMR Spectroscopy : Confirmed stereochemistry at chiral centers (L-alanine and fluorobenzyl moieties).

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Optimization and Scalability Challenges

Scalability of the patented route faces hurdles in controlling exothermic reactions during acyl chlorination and ensuring stereochemical purity. Modifications reported in industrial settings include:

Alternative Acyl Chlorination Reagents

While thionyl chloride is cost-effective, oxalyl chloride reduces side reactions (e.g., racemization) during condensation. Pilot-scale batches using oxalyl chloride reported 8% higher yields than thionyl chloride.

Crystallization Techniques

The final TFA hydrolysis step generates this compound as a crystalline solid. Recrystallization from ethanol/water (4:1) improves purity to >99.5%, critical for pharmaceutical use.

Comparative Synthesis Protocols

Table 2 contrasts key parameters from academic and industrial synthesis efforts.

Table 2: Comparative Synthesis Parameters

Chemical Reactions Analysis

Emricasan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

-

Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH

- Emricasan has been studied in patients with NAFLD and NASH. A Phase 2 clinical trial demonstrated that this compound significantly reduced alanine aminotransferase (ALT) levels, a marker of liver injury, indicating its potential to improve liver function in these patients .

- In another study involving 318 patients with NASH, this compound treatment did not achieve significant improvement in liver fibrosis but did lower serum ALT levels .

-

Liver Cirrhosis

- This compound has shown promise in patients with liver cirrhosis. A meta-analysis indicated that it effectively reduced ALT and caspase levels, suggesting improved liver function . Additionally, it was reported to lower portal pressure in cirrhotic models, which is critical for managing complications related to portal hypertension .

- Hepatitis C Virus (HCV) Infection

Safety Profile

This compound has generally been well-tolerated across various studies. In trials involving NAFLD/NASH patients, no serious adverse events were reported, reinforcing its safety as a therapeutic option . However, some studies have raised concerns about potential worsening of fibrosis in specific patient subsets despite reductions in ALT levels .

Case Studies and Clinical Trials

Mechanism of Action

Emricasan exerts its effects by inhibiting caspases, which are a family of protease enzymes involved in apoptosis and inflammation . By inhibiting caspases, this compound prevents the cleavage of key cellular proteins, thereby reducing apoptosis and inflammation . The molecular targets of this compound include caspase-1, caspase-3, and caspase-7 . The pathways involved in its mechanism of action include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Emricasan’s therapeutic profile is contextualized below against functionally or structurally related compounds:

Sodium Thiosulfate (STS)

- Mechanism : STS acts as an antioxidant and cisplatin-neutralizing agent via thiol-mediated detoxification .

- Efficacy :

- In HEI-OC1 cochlear cells, STShigh (25 µg/mL) outperformed this compound in restoring viability parameters (e.g., caspase activity, Annexin V+ cells) to untreated levels. However, this compound was superior to STSlow (10 µg/mL) in neuronal cells (phoenix auditory neurons, SGN cultures) .

- Against neomycin-induced toxicity, this compound reduced cytotoxicity more potently than STS, particularly in neuronal cultures .

- Clinical Relevance : STS is FDA-approved for cisplatin detoxification but requires high doses, increasing nephrotoxicity risk. This compound offers broader anti-apoptotic effects with a safer profile .

Muristerone A and PFT-α

- Mechanism : Muristerone A (BCL-XL inducer) and PFT-α (p53 inhibitor) target upstream apoptotic pathways .

- Efficacy: In HEI-OC1 cells, this compound alone achieved comparable reductions in cisplatin-induced cytotoxicity to combinations of Muristerone A + PFT-α. No additive benefit was observed when this compound was combined with these agents .

- Advantage : this compound’s pan-caspase inhibition provides a broader protective effect without requiring combinatorial approaches .

Z-DEVD-FMK and Q-VD-OPh

- Mechanism : Both are caspase inhibitors; Z-DEVD-FMK targets caspase-3, while Q-VD-OPh is a broad-spectrum inhibitor .

- Efficacy :

- Clinical Edge : this compound’s irreversible binding and longer duration of action reduce dosing frequency compared to reversible inhibitors like Q-VD-OPh .

Chroman 1

- Mechanism : Chroman 1 is a ROCK inhibitor that synergizes with caspase inhibitors to enhance cell survival .

- Synergy : Combining Chroman 1 (0.5 µM) with this compound (5 µM) in hPSC cultures yielded synergistic cytoprotection, surpassing individual agent efficacy .

- Utility : This combination is being explored for regenerative therapies, highlighting this compound’s versatility in polypharmacology strategies .

Comparative Data Tables

Table 1: Efficacy in Cisplatin-Induced Cytotoxicity (HEI-OC1 Cells)

| Compound | Caspase-3/7 Inhibition | Annexin V+ Reduction | Confluency Preservation |

|---|---|---|---|

| This compound | 85% | 78% | 90% |

| STShigh | 95% | 82% | 88% |

| Z-DEVD-FMK | 70% | 65% | 75% |

| PFT-α + Muristerone A | 80% | 75% | 85% |

Table 2: Clinical Trial Outcomes in Liver Disease

| Compound | Biomarker Improvement | HVPG Reduction | Clinical Decompensation Risk |

|---|---|---|---|

| This compound | ALT: -5.89 U/L* | No effect | No significant change |

| Obeticholic Acid | ALT: -14 U/L | 20% reduction | Reduced in Phase III |

| Selonsertib | Fibrosis improvement | Limited data | Trial discontinued |

Key Findings and Limitations

- Superiority in Otoprotection: this compound’s pan-caspase inhibition offers stronger, sustained protection against aminoglycoside toxicity than STS, particularly in neuronal cells .

- Liver Disease Limitations : Despite reducing apoptosis biomarkers, this compound’s failure to improve HVPG in cirrhosis trials underscores the complexity of fibrosis reversal in advanced NASH .

- Safety Profile : this compound is well-tolerated in trials, with adverse event rates comparable to placebo, unlike STS, which carries electrolyte imbalance risks .

Biological Activity

Emricasan (IDN-6556) is a pan-caspase inhibitor primarily developed for treating liver diseases, particularly non-alcoholic steatohepatitis (NASH) and portal hypertension (PHT). Its mechanism involves inhibiting caspases, which are crucial in the processes of apoptosis and inflammation. By modulating these pathways, this compound aims to improve liver function and reduce fibrosis, making it a candidate for various hepatic conditions.

This compound functions by inhibiting caspases, which are enzymes that play a significant role in programmed cell death (apoptosis). This inhibition can lead to:

- Reduced apoptosis: Lower levels of liver cell death.

- Decreased inflammation: Mitigation of inflammatory responses linked to liver damage.

- Inhibition of fibrosis: Prevention of excessive scar tissue formation in the liver.

Preclinical Studies

Several studies have demonstrated this compound's efficacy in animal models:

- Murine Models: In models of cirrhosis induced by bile duct ligation, this compound significantly reduced portal pressure and improved survival rates. Treatment led to decreased levels of inflammatory cytokines and fibrosis markers .

- NASH Models: In both acute and chronic NASH models, this compound reduced caspase activity, inflammation, and fibrogenesis, indicating its potential as a therapeutic agent for chronic liver diseases .

Clinical Trials

This compound has undergone multiple clinical trials to assess its safety and efficacy in humans. Below is a summary of key studies:

Case Studies

-

Case Study on Portal Hypertension:

In a murine model, this compound treatment resulted in significantly lower portal pressure and improved survival rates when compared to untreated controls. This study highlighted the drug's potential in managing PHT associated with chronic liver diseases . -

NASH Clinical Trial Insights:

A randomized trial involving patients with NASH demonstrated that while this compound reduced levels of certain biomarkers related to apoptosis (like cCK-18), it did not significantly alter the progression of liver fibrosis or improve overall liver function metrics such as MELD scores .

Efficacy

The efficacy of this compound has been mixed across studies:

- While it shows promise in reducing markers of apoptosis and inflammation, many trials have not demonstrated significant improvements in clinical outcomes such as fibrosis resolution or overall liver function compared to placebo .

Safety

This compound has generally been well-tolerated:

Q & A

Q. What is the molecular mechanism of Emricasan in reducing liver fibrosis, and what experimental models validate its efficacy?

this compound inhibits pan-caspase activity, reducing hepatocyte apoptosis and inflammation. Preclinical validation involves:

- In vitro : Caspase-3/7 activity assays (IC50: 0.13–0.9 μM in ZIKV-infected cells) and cell viability tests .

- In vivo : NASH mouse models demonstrating reduced liver injury (e.g., ALT/AST levels) and fibrosis via histopathology and collagen deposition assays .

- Clinical correlation : Phase II trials (NCT02686762) measure hepatic venous pressure gradient (HVPG) and MELD scores in cirrhotic patients .

Q. What standardized dosages and pharmacokinetic parameters are used in this compound clinical trials for liver diseases?

Dosages are optimized based on phase I/II safety profiles:

- Chronic liver disease : 25 mg twice daily for 28 days, with plasma concentration monitoring (Tmax: 1–2 hours; half-life: 4–6 hours) .

- Portal hypertension : HVPG reduction is a primary endpoint, measured via catheterization pre/post-treatment .

Q. Which in vitro assays are employed to quantify this compound’s caspase inhibition efficacy?

- Fluorometric caspase activity assays : Measure cleavage of substrates like DEVD-AFC (caspase-3/7) or IETD-AFC (caspase-8) .

- Cell viability assays : ATP-based luminescence (e.g., CellTiter-Glo) in ZIKV-infected neuronal cultures .

Advanced Research Questions

Q. How do researchers address discrepancies between this compound’s preclinical efficacy and modest clinical outcomes in NASH trials?

Key methodological considerations:

- Model limitations : Murine NASH models lack human disease complexity (e.g., comorbidities, fibrosis staging). Researchers use multi-omics (transcriptomics/proteomics) to identify patient subpopulations responsive to caspase inhibition .

- Trial design : Phase II trials (e.g., NCT02686762) prioritize HVPG reduction but may overlook non-apoptotic pathways (e.g., oxidative stress). Post-hoc analyses stratify patients by baseline caspase activity .

Q. What experimental designs validate synergy between this compound and other compounds (e.g., Chroman 1) in cytoprotection studies?

- Checkerboard assays : 10×10 viability matrices with varying drug concentrations to calculate synergy scores (e.g., Bliss Independence or Loewe Additivity models) .

- Delta HSA analysis : Quantifies synergistic enhancement of maximum cell survival (e.g., Chroman 1 + this compound increased viability by 40% vs. monotherapy) .

Q. How is this compound’s specificity as a pan-caspase inhibitor confirmed across caspase isoforms?

- Isoform-selective assays : Recombinant caspase-1, -3, -8, and -9 are treated with this compound to determine IC50 values. MX1013 (broad-spectrum inhibitor) serves as a comparator .

- Kinetic analysis : Pre-incubation with irreversible inhibitors (e.g., Ac-VAD-CMK) validates time-dependent caspase inactivation .

Q. How do researchers reconcile this compound’s lack of antiviral activity against ZIKV with its neuroprotective effects?

- Dual endpoints : Separate quantification of viral replication (qRT-PCR for ZIKV RNA) and neuronal apoptosis (TUNEL assays). This compound reduces caspase-mediated cell death without affecting viral load .

- Mechanistic studies : RNA sequencing identifies apoptosis-related genes (e.g., BAX/BCL-2) downregulated post-treatment .

Data Analysis and Contradiction Resolution

Q. What statistical methods are used to analyze this compound’s impact on liver injury biomarkers in heterogeneous patient cohorts?

- Mixed-effects models : Adjust for covariates (e.g., baseline MELD, etiology) in longitudinal studies .

- ROC analysis : Identifies threshold caspase activity levels predictive of HVPG response .

Q. How are safety profiles of this compound evaluated in long-term preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.